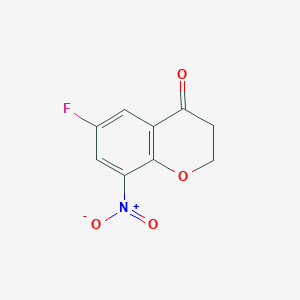

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Übersicht

Beschreibung

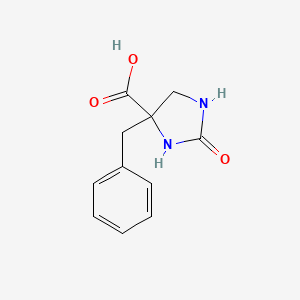

“6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C9H6FNO4 . It is a derivative of benzopyran, a type of organic compound that is a fusion of benzene and pyran rings .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzopyran ring with a nitro group (-NO2) at the 8th position and a fluoro group (-F) at the 6th position . The molecular weight of this compound is 211.15 .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

- Synthesis of Key Intermediates :

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate for antihypertensive agents like Nebivolol. The synthesis involves esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation processes, offering a potential for industrial-scale production due to its mild conditions and readily available agents (Chen Xin-zhi, 2007).

- The synthesis of 1-6-fluoro-(2S)-3H,4H-dihydro-2H-2-chromenyl-1,2-ethanediol and its enantiomer is another notable process, serving as precursors for potent isomers with significant pharmacological properties (A. Yu et al., 2005).

Applications in Material Synthesis and Biochemistry

Material Synthesis :

- Solid-phase synthesis techniques have been employed to create 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones and 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones. These compounds, derived from 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, have shown potential applications in photodynamic therapy due to their unique spectral properties (Aimin Song et al., 2006; Aimin Song et al., 2004).

Biochemical Synthesis :

- The resolution of intermediates like (2S)-6-Fluoro-3,4-dihydro-4-oxo-2H1-benzopyran-2-carboxylic acid, a key component of fidarestat, has been achieved using specific enzymes, offering a route for enzymatic production of significant pharmaceutical agents (Wei Dongzhi, 2008).

- Enantioselective fluorinating agents like (R)- and (S)-N-fluoro-3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides have been synthesized, enabling the production of optically active quaternary alpha-fluoro carbonyl compounds, highlighting the compound's role in the creation of enantioselective agents (N. Shibata et al., 2000).

Eigenschaften

IUPAC Name |

6-fluoro-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVYGLTUVIQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)